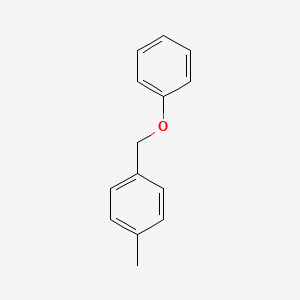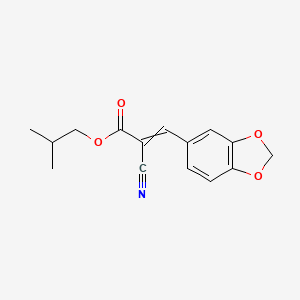
1-(4-Anilinophenyliminomethyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Anilinophényliminométhyl)-2-naphtol est un composé organique complexe connu pour sa structure unique et ses applications diverses. Ce composé est caractérisé par la présence d’un groupe aniline lié à un groupement naphtyl par une liaison iminométhyl. Ses propriétés chimiques distinctes en font un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 1-(4-Anilinophényliminométhyl)-2-naphtol implique généralement la réaction de condensation entre le 4-anilinobenzaldéhyde et le 2-naphtol. La réaction est généralement réalisée en présence d’un catalyseur approprié dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l’utilisation de techniques de pointe telles que la synthèse assistée par micro-ondes ou la catalyse par transfert de phase pour optimiser l’efficacité et l’extensibilité de la réaction .
Analyse Des Réactions Chimiques
Le 1-(4-Anilinophényliminométhyl)-2-naphtol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés quinoniques.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, conduisant à la formation d’amines ou d’alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution électrophile ou nucléophile, en fonction des réactifs et des conditions utilisés.
Applications de la recherche scientifique
Le 1-(4-Anilinophényliminométhyl)-2-naphtol a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels
Applications De Recherche Scientifique
1-(4-Anilinophenyliminomethyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Le mécanisme d’action du 1-(4-Anilinophényliminométhyl)-2-naphtol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
Le 1-(4-Anilinophényliminométhyl)-2-naphtol peut être comparé à d’autres composés similaires tels que :
4-Anilinophényliminométhyl-2-naphtol : Structure similaire, mais avec des substituants différents, conduisant à des variations des propriétés chimiques et biologiques.
4-Anilinophényliminométhyl-1-naphtol : Un autre isomère structurel avec une réactivité et des applications distinctes.
4-Anilinophényliminométhyl-3-naphtol : Différant par la position du groupe naphtyl, affectant son comportement général dans les réactions chimiques
Propriétés
Numéro CAS |
16678-72-1 |
|---|---|
Formule moléculaire |
C23H18N2O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[(4-anilinophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O/c26-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)25-19-7-2-1-3-8-19/h1-16,25-26H |
Clé InChI |
BUWQSIHIQCJZRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


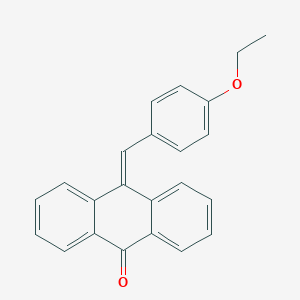


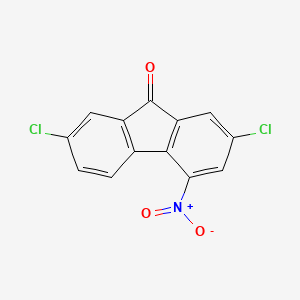
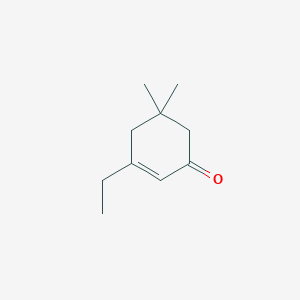
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)



